(5E)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
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Overview
Description
(5E)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a methoxy group, and an imidazolidine-2,4-dione moiety.
Preparation Methods
The synthesis of (5E)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the aromatic ring: The aromatic ring with the chloro and methoxy substituents can be synthesized through electrophilic aromatic substitution reactions.
Attachment of the prop-2-yn-1-yloxy group:
Formation of the imidazolidine-2,4-dione moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
(5E)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.
Scientific Research Applications
(5E)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research may explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: The compound may bind to specific receptors or enzymes, modulating their activity.
Inhibition or activation of pathways: The compound may inhibit or activate specific biochemical pathways, leading to changes in cellular processes.
Interaction with nucleic acids: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
(5E)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE can be compared with similar compounds such as dichloroanilines and other imidazolidine derivatives. Similar compounds include:
Dichloroanilines: These compounds have a similar aromatic ring structure with chlorine substituents but lack the imidazolidine-2,4-dione moiety.
Imidazolidine derivatives: These compounds share the imidazolidine-2,4-dione moiety but may have different substituents on the aromatic ring.
Properties
IUPAC Name |
(5E)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-3-4-21-12-9(15)5-8(7-11(12)20-2)6-10-13(18)17-14(19)16-10/h1,5-7H,4H2,2H3,(H2,16,17,18,19)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZTTWYTZYHNEG-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Cl)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)Cl)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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